molecular formula C6H6F3NO3 B1431662 5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 1518440-13-5

5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1431662
CAS No.: 1518440-13-5
M. Wt: 197.11 g/mol
InChI Key: QNSRKTDHKSZVOJ-UHFFFAOYSA-N
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Description

5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the carboxylic acid functionality. One common approach is to start with a suitable precursor, such as a pyrrolidine derivative, and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation or hydrolysis reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a pharmaceutical agent. The specific positioning of the trifluoromethyl group also influences the compound’s reactivity and interactions with biological targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO3/c7-6(8,9)2-1-3(11)10-4(2)5(12)13/h2,4H,1H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSRKTDHKSZVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NC1=O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

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